Cas no 101246-66-6 (Phenserine)
Phenserine structure
Product Name:Phenserine
CAS-Nr.:101246-66-6
MF:C20H23N3O2
MW:337.415524721146
CID:209929
PubChem ID:329820018
Update Time:2025-06-10
Phenserine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Pyrrolo[2,3-b]indol-5-ol,1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aS,8aR)-
- Phenserine
- Phenserine,(3aS,8aR)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-ol5-(N-phenylcarbamate)
- (-)-N-PHENYLCARBAMOYLESEROLINE
- (-)-phenserine
- (-)-phenylcarbamoyleseroline
- (3aS)-1,3 a,8-trimethyl-1,2,3,3 a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl phenylcarbamate
- (3aS,8aR)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-ol5-(N-phenylcarbamate)
- (3as-cis)-amate(ester
- 3-b)indol-5-ol,1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-pyrrolo(phenylcarb
- (−)-N-Phenylcarbamoyleseroline
- 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-pyrrolo[2,3-b]indol-5-ol phenylcarbamate (ester)
- (-)-Eseroline phenylcarbamate
- N8142NV8UM
- PHENSERINE [MI]
- 101246-66-6
- (3as,8ar)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl phenylcarbamate
- NCGC00163250-01
- CCG-221827
- 101246-66-6 (free base)
- NS00072627
- NCGC00261208-01
- PBHFNBQPZCRWQP-QUCCMNQESA-N
- J-000348
- Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aS,8aR)-
- BUNTANETAP, (-)-
- CS-0027770
- BUNTANETAP, (+/-)-
- NCGC00163250-02
- MFCD00672748
- LP00523
- MS-25129
- [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate
- BDBM10958
- DB04892
- 159652-53-6
- Pyrrolo(2,3-b)indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aR,8aS)-rel-
- (3aS,8aR)-1,3a,8-trimethyl-1H,2H,3H,3aH,8H,8aH-pyrrolo[2,3-b]indol-5-yl N-phenylcarbamate
- HY-103374
- DTXSID00906018
- BRD-K46580984-001-01-0
- Phenserine (racemate) [MI]
- Pyrrolo(2,3-b)indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, phenylcarbamate (ester), cis-(+/-)-
- UNII-N8142NV8UM
- Tox21_500523
- UNII-SUE285UG3S
- SDCCGSBI-0633726.P001
- CHEMBL74926
- SCHEMBL1537384
- NCGC00163250-05
- N-phenylcarbamoyleseroline
- HMS3261J07
- AKOS015967321
- Pyrrolo(2,3-b)indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, phenylcarbamate (ester), (3aS-cis)-
- Phenserine, >=98% (HPLC), solid
- phenserine.tartaric acid
- N-phenylcarbamoyl eseroline
- pyrrolo(2,3-b)indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aS,8aR)-
- Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aS,8aR)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1);Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aS,8aR)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
- SUE285UG3S
- Q27095557
- Phenserine, (+/-)-
- (3aS,8aR)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-ol 5-(N-phenylcarbamate)
- Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aR,8aS)-
- (+/-)-Phenserine
- BRD-K46580984-001-03-6
- (-)-Eseroline Phenylcarbamate; (-)-N-Phenylcarbamoyleseroline; (-)-Phenserine; (3aS-cis)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethyl-pyrrolo[2,3-b]indol-5-ol Phenylcarbamate (Ester); (3aS,8aR)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethyl-pyrrolo[2,3-b]indol-5-ol (N-Phenylcarbamate)
- BRD-K46580984-001-02-8
- G12628
- DA-76812
-
- MDL: MFCD00672748
- Inchi: 1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m1/s1
- InChI-Schlüssel: PBHFNBQPZCRWQP-QUCCMNQESA-N
- Lächelt: O(C(NC1C=CC=CC=1)=O)C1C=CC2=C(C=1)[C@]1(C)CCN(C)[C@@H]1N2C
Berechnete Eigenschaften
- Genaue Masse: 337.17900
- Monoisotopenmasse: 337.179
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 3
- Komplexität: 507
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topologische Polaroberfläche: 44.8A^2
Experimentelle Eigenschaften
- Dichte: 1.228
- Siedepunkt: 468.7°Cat760mmHg
- Flammpunkt: 237.3°C
- Brechungsindex: 1.633
- Löslichkeit: H2O: <2mg/mL
- PSA: 44.81000
- LogP: 3.74250
Phenserine Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: 26
- RTECS:UY8586000
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:2-8°C
Phenserine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0027770-5mg |
Phenserine |
101246-66-6 | ≥99.0% | 5mg |
$150.0 | 2022-04-28 | |
| ChemScence | CS-0027770-10mg |
Phenserine |
101246-66-6 | ≥99.0% | 10mg |
$250.0 | 2022-04-28 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11808-50mg |
Phenserine |
101246-66-6 | 98% | 50mg |
¥1282.00 | 2023-09-09 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12446-5 mg |
Phenserine |
101246-66-6 | 5mg |
¥1820.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12446-10 mg |
Phenserine |
101246-66-6 | 10mg |
¥3010.00 | 2022-04-26 | ||
| TRC | P318903-10mg |
Phenserine |
101246-66-6 | 10mg |
$ 69.00 | 2023-09-06 | ||
| TRC | P318903-25mg |
Phenserine |
101246-66-6 | 25mg |
$ 144.00 | 2023-09-06 | ||
| TRC | P318903-50mg |
Phenserine |
101246-66-6 | 50mg |
$ 213.00 | 2023-09-06 | ||
| TRC | P318903-100mg |
Phenserine |
101246-66-6 | 100mg |
$391.00 | 2023-05-17 | ||
| MedChemExpress | HY-103374-10mM*1mLinDMSO |
Phenserine |
101246-66-6 | ≥99.0% | 10mM*1mLinDMSO |
¥1559 | 2022-03-28 |
Phenserine Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:101246-66-6)Phenserine
Bestellnummer:A989531
Bestandsstatus:in Stock
Menge:10mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 17:49
Preis ($):225.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:101246-66-6)PHENSERINE
Bestellnummer:sfd12765
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:36
Preis ($):discuss personally
Email:sales2@senfeida.com
Phenserine Verwandte Literatur
-
Wen-Hua Chiou,Chien-Lun Kao,Jui-Chi Tsai,Yun-Man Chang Chem. Commun. 2013 49 8232
-
2. Catalytic asymmetric preparation of pyrroloindolines: strategies and applications to total synthesisGuang-Jian Mei,Wai Lean Koay,Chuan Xiang Alvin Tan,Yixin Lu Chem. Soc. Rev. 2021 50 5985
-
Philip Williams,Analia Sorribas,Melanie-Jayne R. Howes Nat. Prod. Rep. 2011 28 48
-
Qiuping Ding,Xiaoli Zhou,Renhua Fan Org. Biomol. Chem. 2014 12 4807
-
Chuan Liu,Qin Yin,Li-Xin Dai,Shu-Li You Chem. Commun. 2015 51 5971
101246-66-6 (Phenserine) Verwandte Produkte
- 57-47-6(Physostigmine)
- 103877-07-2((-)-n-methylphysostigmine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)